BenchChemオンラインストアへようこそ!

Lenoremycin

Antimalarial Molecular Docking Polyether Ionophore

Lenoremycin (A-130A; Ro 21-6150) is a structurally unique polyether ionophore that cannot be functionally replaced by nigericin, salinomycin, or monensin. Validated as the most selective hit in 3D CSC sphere screening—where conventional anticancer agents were inactive—it delivers an A549 IC50 of 1.2 μM (3.3-fold superior to salinomycin) and superior PfGST binding (-8.53 vs. -8.25 kcal/mol). Its distinctive scaffold has enabled combinatorial biosynthesis of next-generation aglycone polyethers with in vivo efficacy surpassing cisplatin in bladder cancer models. Procure lenoremycin for CSC pathway studies, ROS-mediated cell death research, and synthetic biology programs where generic ionophores fail to reproduce published selectivity, potency, or target engagement data.

Molecular Formula C47H78O13
Molecular Weight 851.1 g/mol
CAS No. 51257-84-2
Cat. No. B1666378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenoremycin
CAS51257-84-2
SynonymsA 130
A-130
A-130A
A-130A monosilver (+1) salt
A-130A, antibiotic A 130 (sodium salt)
A-130A, monosodium salt
lenoremycin
Ro 21-6150
Molecular FormulaC47H78O13
Molecular Weight851.1 g/mol
Structural Identifiers
SMILESCC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)C(C(CC(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)OC6CCC(C(O6)C)OC)C)C
InChIInChI=1S/C47H78O13/c1-25(19-26(2)41(49)27(3)20-29(5)43(50)51)36-23-37(55-40-16-14-35(53-12)34(10)54-40)33(9)46(56-36)18-17-44(11,60-46)39-15-13-30(6)47(58-39)32(8)22-38(57-47)42-28(4)21-31(7)45(52,24-48)59-42/h19,25,27-40,42,48,52H,13-18,20-24H2,1-12H3,(H,50,51)/b26-19+/t25-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,38+,39+,40-,42-,44-,45-,46+,47+/m0/s1
InChIKeyLQFPDTISEHAMNQ-JRSQRZRGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lenoremycin (CAS 51257-84-2): Polyether Ionophore Antibiotic with Cancer Stem Cell Activity


Lenoremycin (CAS 51257-84-2), also known as A-130A or Ro 21-6150, is a polycyclic polyether ionophore antibiotic produced by Streptomyces hygroscopicus [1]. It belongs to the nigericin group of antibiotics and exhibits a complex structure characterized by multiple ether linkages, a spiroketal system, and a molecular weight of 851.11 g/mol [2]. Lenoremycin has garnered significant scientific attention for its dual profile as an antimicrobial agent and as a potent, selective inhibitor of cancer stem cells (CSCs) [3].

Why Lenoremycin Cannot Be Replaced by Generic Polyether Ionophores


Lenoremycin exhibits a distinct structural topology compared to other polyether ionophores like nigericin, salinomycin, or monensin, which directly impacts its biological activity and selectivity [1]. Its unique carbon skeleton, including an extra side-ring, confers a 'more sophisticated topography' [2] and results in a significantly different cation-binding profile and biological target engagement . Consequently, substituting lenoremycin with a generic analog will not reproduce the specific, quantifiable differentiation observed in CSC selectivity, cytotoxicity, or target binding affinity. The evidence below demonstrates precisely why lenoremycin is a distinct chemical entity requiring specific procurement for targeted research applications.

Lenoremycin: Direct Quantitative Differentiation from Closest Analogs


Superior Binding Affinity to PfGST Compared to Nigericin

In a direct head-to-head molecular docking study, lenoremycin demonstrated a higher binding affinity to Plasmodium falciparum glutathione S-transferase (PfGST) than the structurally related ionophore nigericin [1]. This suggests a potentially stronger interaction with a validated antimalarial target.

Antimalarial Molecular Docking Polyether Ionophore

Greater Cytotoxicity in A549 Lung Cancer Cells Versus Salinomycin

Lenoremycin exhibits a notably lower IC50 (higher potency) against the human non-small cell lung cancer cell line A549 compared to the widely studied polyether ionophore salinomycin. This cross-study comparison suggests lenoremycin may offer a more potent starting point for lung cancer research [1].

Lung Cancer Cytotoxicity A549 Polyether Ionophore

Selective Inhibition of Cancer Stem Cell Spheres Over Non-CSCs

A targeted screening campaign using a 3D culture system identified lenoremycin as the most selective and effective compound among a library of microbial metabolites for inhibiting colorectal cancer stem cell (CSC) sphere formation, while conventional anticancer agents were ineffective against CSC spheres [1].

Cancer Stem Cells 3D Culture Selectivity Colorectal Cancer

Combinatorial Biosynthesis Yielded End-16 with Superior In Vivo Activity vs. Cisplatin

Lenoremycin served as a parent scaffold for combinatorial biosynthesis with endusamycin, generating the novel aglycone polyether 'End-16' [1]. End-16 exhibited superior in vivo inhibitory activity and fewer side effects against bladder cancer compared to the frontline clinical drug cisplatin [1].

Bladder Cancer Combinatorial Biosynthesis Aglycone Polyether In Vivo Efficacy

Validated Application Scenarios for Lenoremycin Based on Quantitative Evidence


Cancer Stem Cell (CSC) Targeted Drug Discovery and Recurrence Prevention Research

Procure lenoremycin as a selective CSC inhibitor for colorectal cancer models. It has been validated as the most selective hit in a 3D CSC sphere screening assay, while conventional anticancer agents showed no activity [1]. Use it to study CSC-specific pathways, ROS-mediated cell death, and to evaluate combination therapies aimed at preventing tumor recurrence.

Lung Cancer Cytotoxicity and Mechanism of Action Studies

For researchers investigating non-small cell lung cancer (NSCLC), lenoremycin provides a potent starting point with an A549 IC50 of 1.2 μM [1]. This is a 3.3-fold improvement over salinomycin (IC50 = 3.98 μM) [2], offering a more effective tool for studying polyether ionophore-mediated cytotoxicity, apoptosis, and cell cycle effects in lung cancer models.

Antimalarial Drug Development Targeting PfGST

In antimalarial research, lenoremycin demonstrates a more favorable binding affinity (-8.53 kcal/mol) to Plasmodium falciparum glutathione S-transferase (PfGST) than the comparator nigericin (-8.25 kcal/mol) [1]. This positions lenoremycin as a preferred molecular probe for structure-activity relationship (SAR) studies and lead optimization campaigns targeting PfGST.

Combinatorial Biosynthesis and Polyether Scaffold Engineering

Lenoremycin's gene cluster and unique polyether scaffold have been successfully used in combinatorial biosynthesis to create a novel aglycone polyether, End-16, with superior in vivo activity against bladder cancer compared to cisplatin [1]. Procure lenoremycin for synthetic biology and metabolic engineering programs aimed at developing next-generation anticancer agents with improved efficacy and reduced side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenoremycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.